molecular formula C17H32N2O5 B14104925 cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B14104925
M. Wt: 344.4 g/mol
InChI Key: AFIOVAPNQNBQKL-UHFFFAOYSA-N
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Description

TCO-PEG3-Amine is a compound used extensively in click chemistry. It contains a trans-cyclooctene (TCO) moiety and a free amine group. The compound is known for its high reactivity with tetrazine, making it a valuable building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-PEG3-Amine is synthesized through a series of chemical reactions involving the introduction of a TCO moiety and a polyethylene glycol (PEG) spacer. The free amine group is introduced at the end of the PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and carboxylic acid groups .

Industrial Production Methods

Industrial production of TCO-PEG3-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, but GMP-grade (Good Manufacturing Practice) production is also available for pharmaceutical applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of TCO-PEG3-Amine involves its high reactivity with tetrazine. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazine, forming a stable dihydropyridazine linkage. This reaction is highly specific and efficient, making TCO-PEG3-Amine a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG3-Amine is unique due to its optimal PEG spacer length, which provides a balance between flexibility and steric hindrance. This makes it highly effective in bioconjugation and click chemistry applications .

Properties

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)

InChI Key

AFIOVAPNQNBQKL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN

Origin of Product

United States

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